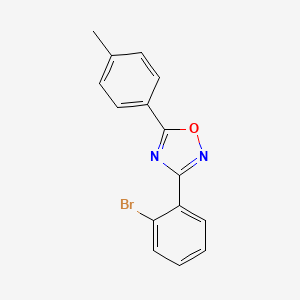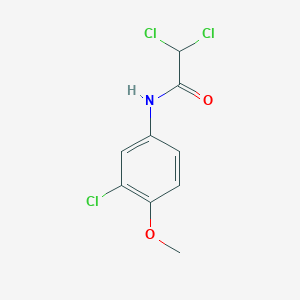
3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole, also known as BPO, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. BPO is a member of the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound has been studied extensively for its unique chemical properties and its potential as a therapeutic agent.
作用機序
The exact mechanism of action of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is still under investigation. However, it is believed that the compound exerts its biological effects by interacting with specific targets in the body. For example, 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been shown to exhibit a wide range of biochemical and physiological effects. For example, the compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens.
実験室実験の利点と制限
One of the main advantages of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is its versatility as a chemical compound. 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole can be easily synthesized in the laboratory and can be modified to produce derivatives with different biological activities. However, one of the limitations of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its potential use as a therapeutic agent.
将来の方向性
There are several future directions for research on 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole. One area of interest is the development of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole derivatives with improved pharmacological properties. For example, researchers may explore the synthesis of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole analogs with increased potency or reduced toxicity. Another area of interest is the investigation of the mechanism of action of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole. Further studies are needed to elucidate the specific targets of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole in the body and to identify the signaling pathways involved in its biological effects. Finally, researchers may explore the potential applications of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole as a diagnostic tool for the detection of metal ions in biological systems.
合成法
The synthesis of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole involves the reaction of 2-bromobenzonitrile and 4-methylbenzohydrazide in the presence of a catalyst such as triethylamine. The reaction proceeds via a cyclization process to form the oxadiazole ring. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
科学的研究の応用
3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit a wide range of biological activities such as anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties. 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-6-8-11(9-7-10)15-17-14(18-19-15)12-4-2-3-5-13(12)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKYEHBLJZGEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5855400.png)
![4-[(2-bromo-4-chlorophenoxy)acetyl]morpholine](/img/structure/B5855405.png)
![1-[2-(2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5855417.png)
![3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5855435.png)
![N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5855436.png)

![4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile](/img/structure/B5855442.png)
![2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5855449.png)
![2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5855459.png)

![1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5855467.png)

![4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5855471.png)
